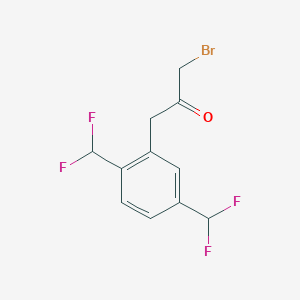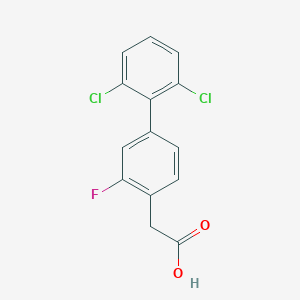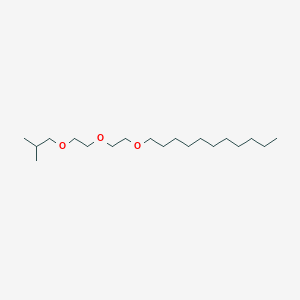
1-(2-(2-Isobutoxy-ethoxy)-ethoxy)-undecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(2-Isobutoxy-ethoxy)-ethoxy)-undecane is an organic compound characterized by its complex ether structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(2-Isobutoxy-ethoxy)-ethoxy)-undecane typically involves the reaction of isobutyl alcohol with ethylene oxide under controlled conditions. The process includes multiple steps of etherification, where the hydroxyl groups of ethylene glycol are replaced by isobutoxy groups. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or a base like sodium hydroxide to facilitate the etherification process.
Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then subjected to distillation to separate the desired product from any unreacted starting materials and by-products. The final product is purified through techniques such as fractional distillation or recrystallization to achieve the required purity levels.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-(2-Isobutoxy-ethoxy)-ethoxy)-undecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the ether groups are replaced by other functional groups like halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Halides (e.g., HCl, HBr) or amines (e.g., NH3) in the presence of a catalyst or under reflux conditions.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Halogenated ethers, amines.
Applications De Recherche Scientifique
1-(2-(2-Isobutoxy-ethoxy)-ethoxy)-undecane has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis due to its ability to dissolve a wide range of compounds.
Biology: Employed in the preparation of biological samples for analysis, as it can effectively penetrate cell membranes and tissues.
Medicine: Investigated for its potential use in drug delivery systems, where its ether groups can enhance the solubility and stability of pharmaceutical compounds.
Industry: Utilized in the formulation of paints, coatings, and cleaning agents due to its excellent solvency properties and low toxicity.
Mécanisme D'action
The mechanism by which 1-(2-(2-Isobutoxy-ethoxy)-ethoxy)-undecane exerts its effects is primarily through its interaction with lipid membranes and proteins. The compound’s ether groups allow it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport mechanisms. Additionally, the compound can interact with proteins, potentially modifying their structure and function.
Comparaison Avec Des Composés Similaires
2-Butoxyethanol: Another glycol ether with similar solvent properties but a simpler structure.
2-(2-Isobutoxyethoxy)ethanol: A closely related compound with similar chemical properties but a shorter carbon chain.
Uniqueness: 1-(2-(2-Isobutoxy-ethoxy)-ethoxy)-undecane stands out due to its longer carbon chain, which enhances its hydrophobicity and ability to interact with lipid membranes. This makes it particularly useful in applications requiring strong solvency and membrane permeability.
Propriétés
Numéro CAS |
102014-17-5 |
|---|---|
Formule moléculaire |
C19H40O3 |
Poids moléculaire |
316.5 g/mol |
Nom IUPAC |
1-[2-[2-(2-methylpropoxy)ethoxy]ethoxy]undecane |
InChI |
InChI=1S/C19H40O3/c1-4-5-6-7-8-9-10-11-12-13-20-14-15-21-16-17-22-18-19(2)3/h19H,4-18H2,1-3H3 |
Clé InChI |
HVXSIKTZGNSSJU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCOCCOCCOCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


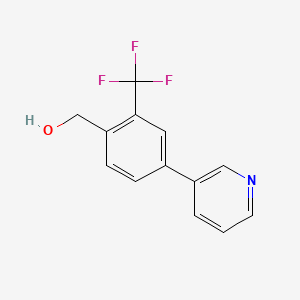
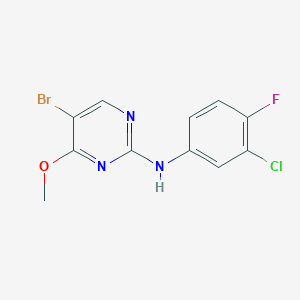
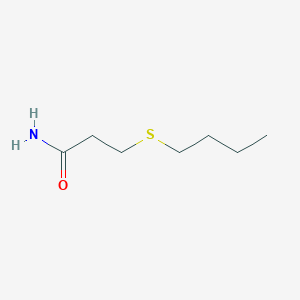
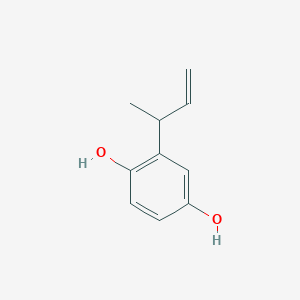

![N-benzyl-N-[(1S,2R)-2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14075221.png)

